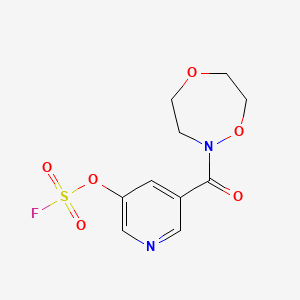

![molecular formula C6H4ClIN4 B2928944 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 2177263-90-8](/img/structure/B2928944.png)

2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

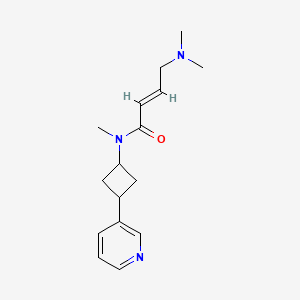

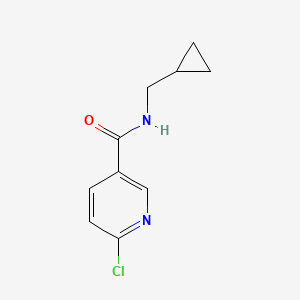

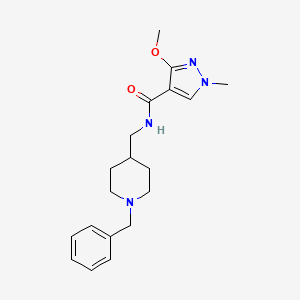

2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine is an organic compound with the molecular formula C6H3ClIN3. It is a derivative of pyrrolopyrimidine, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of chlorine and iodine atoms at the 2 and 5 positions, respectively, on the pyrrolopyrimidine ring.

Mechanism of Action

Target of Action

Similar compounds, such as 4-aminopyrrolo[2,3-d]pyrimidine derivatives, have been explored as antitubercular agents . These compounds have shown in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .

Mode of Action

It can be inferred that the compound interacts with its target in a way that inhibits the growth of the bacteria, given its antitubercular activity .

Biochemical Pathways

Considering its antitubercular activity, it likely interferes with essential biochemical pathways in mycobacterium tuberculosis .

Pharmacokinetics

The potent compounds from the series of 4-aminopyrrolo[2,3-d]pyrimidine derivatives, which includes similar compounds, have a clogp value less than 4 and a molecular weight less than 400, suggesting they are likely to maintain drug-likeness during lead optimization .

Result of Action

The compound’s antitubercular activity suggests that it inhibits the growth of mycobacterium tuberculosis .

Biochemical Analysis

Biochemical Properties

It has been found to display in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis . This suggests that it may interact with certain enzymes or proteins within the bacterial cell .

Cellular Effects

In cellular studies, 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine has shown to have an effect on the GFP reporter strain of Mycobacterium tuberculosis . It was found to be non-cytotoxic to the Vero cell line , suggesting that it may have a specific cellular target within the bacterial cell.

Molecular Mechanism

Its observed activity against Mycobacterium tuberculosis suggests that it may interact with specific biomolecules within the bacterial cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the iodination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. One common method includes dissolving 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in dimethylformamide (DMF) and adding N-iodosuccinimide (NIS) at 0°C. The reaction mixture is stirred at room temperature overnight, followed by the addition of a saturated sodium thiosulfate solution to quench the reaction. The product is then filtered, washed with water, and dried under vacuum .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine and iodine atoms.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions:

N-iodosuccinimide (NIS): Used for iodination reactions.

Dimethylformamide (DMF): Common solvent for the synthesis.

Sodium thiosulfate: Used to quench iodination reactions.

Major Products Formed: The primary product of interest is 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine itself. Further derivatization can lead to various substituted pyrrolopyrimidines with potential biological activities.

Scientific Research Applications

2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to nucleotides.

Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine: Similar structure but lacks the amino group at the 4 position.

6-chloro-7-iodo-7-deazapurine: Another derivative with chlorine and iodine substitutions but different ring structure.

Uniqueness: 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of the amino group, which can significantly influence its biological activity and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name |

2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClIN4/c7-6-11-4(9)3-2(8)1-10-5(3)12-6/h1H,(H3,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWBUZGUVMBXGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N=C(N=C2N1)Cl)N)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClIN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2928861.png)

![4-(4-chlorophenyl)-6-(4-methylbenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2928870.png)

![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2928874.png)

![methyl 4-[3-(2-amino-1,3-thiazol-4-yl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate](/img/structure/B2928876.png)

![3-[(Diethylamino)methyl]-4-ethoxyaniline](/img/structure/B2928878.png)

![N-{4-[2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl]phenyl}prop-2-enamide](/img/structure/B2928883.png)

![2-(1,2-benzoxazol-3-yl)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one](/img/structure/B2928884.png)